2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)
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Overview
Description
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol is an organic compound with a complex structure, characterized by the presence of multiple functional groups including hydroxyl and ether groups. This compound is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 2-ethylhexanol with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide, and the temperature is maintained around 100-150°C .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of high-purity 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol .
Chemical Reactions Analysis
Types of Reactions
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acid chlorides
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Simpler alcohols, Hydrocarbons
Substitution: Ethers, Esters
Scientific Research Applications
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism by which 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl and ether groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Mercaptoethoxy)ethanol
Uniqueness
Compared to similar compounds, 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol possesses a unique combination of functional groups that enhance its reactivity and versatility in various applications. Its structure allows for multiple types of chemical modifications, making it a valuable compound in synthetic chemistry and industrial processes .
Properties
CAS No. |
842143-03-7 |
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Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-[2-ethyl-2-(2-hydroxyethoxymethyl)hexoxy]ethanol |
InChI |
InChI=1S/C13H28O4/c1-3-5-6-13(4-2,11-16-9-7-14)12-17-10-8-15/h14-15H,3-12H2,1-2H3 |
InChI Key |
JLQARESTMFBTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(COCCO)COCCO |
Origin of Product |
United States |
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